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Compound of Interest

Compound Name: 16-Oxoprometaphanine

Cat. No.: B15588901 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the analysis of 16-
Oxoprometaphanine, a hasubanan alkaloid, using mass spectrometry. The protocols detailed

below are designed for both qualitative and quantitative analysis and can be adapted for

various research and drug development applications.

Introduction
16-Oxoprometaphanine belongs to the hasubanan class of alkaloids, a group of natural

products known for their complex structures and diverse biological activities. Mass

spectrometry is an indispensable tool for the structural characterization and quantification of

these compounds. The presence of an α,β-unsaturated ketone system in the C-ring of many

hasubanan alkaloids, including likely 16-Oxoprometaphanine, leads to characteristic

fragmentation patterns that are crucial for their identification.[1] This document outlines detailed

protocols for the analysis of 16-Oxoprometaphanine by Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
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Based on the structure of the related compound prometaphanine (C₂₀H₂₅NO₅, MW: 359.4

g/mol ), the molecular formula of 16-Oxoprometaphanine is predicted to be C₂₀H₂₃NO₆, with a

monoisotopic mass of approximately 373.1525 g/mol .[1] The proposed fragmentation pathway

is based on the known fragmentation of hasubanan alkaloids with an α,β-unsaturated ketone

moiety.

Table 1: Predicted Quantitative Data for 16-Oxoprometaphanine Analysis

Parameter Value Notes

Precursor Ion (M+H)⁺ m/z 374.1603 Calculated for C₂₀H₂₄NO₆⁺

Major Fragment Ion 1 m/z 356.1498 Loss of H₂O (18.0105 Da)

Major Fragment Ion 2 m/z 342.1341 Loss of CH₂O (30.0106 Da)

Major Fragment Ion 3 m/z 314.1392 Loss of C₂H₄O₂ (60.0211 Da)

Major Fragment Ion 4 m/z 298.1443 Loss of C₃H₆O₂ (74.0368 Da)

Retention Time (LC) 5-10 min
Dependent on specific column

and gradient

Retention Index (GC) > 2500
Dependent on column and

temperature program

Note: The fragment ions are hypothetical and based on common fragmentation patterns of

related alkaloids. Actual fragmentation should be confirmed experimentally.

Experimental Protocols
Protocol 1: LC-MS/MS Analysis of 16-
Oxoprometaphanine
This protocol is suitable for the sensitive and specific quantification of 16-Oxoprometaphanine
in complex matrices such as biological fluids or plant extracts.

1. Sample Preparation

Solid Samples (e.g., plant material):
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Homogenize 1 g of the dried and powdered sample.

Extract with 10 mL of methanol containing 0.1% formic acid by sonication for 30 minutes.

Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

Filter the supernatant through a 0.22 µm syringe filter prior to injection.

Liquid Samples (e.g., plasma, urine):

To 1 mL of the sample, add 3 mL of acetonitrile to precipitate proteins.

Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

Reconstitute the residue in 200 µL of the initial mobile phase.

2. Liquid Chromatography Conditions

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

Mobile Phase A: 0.1% formic acid in water

Mobile Phase B: 0.1% formic acid in acetonitrile

Gradient:

0-1 min: 5% B

1-8 min: 5-95% B

8-10 min: 95% B

10.1-12 min: 5% B

Flow Rate: 0.3 mL/min

Column Temperature: 40 °C
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Injection Volume: 5 µL

3. Mass Spectrometry Conditions

Ionization Mode: Electrospray Ionization (ESI), Positive

Scan Type: Multiple Reaction Monitoring (MRM)

Capillary Voltage: 3.5 kV

Source Temperature: 150 °C

Desolvation Temperature: 400 °C

MRM Transitions:

Primary: 374.2 > 356.1

Confirmatory: 374.2 > 342.1

Protocol 2: GC-MS Analysis of 16-Oxoprometaphanine
This protocol is an alternative for the analysis of 16-Oxoprometaphanine, particularly for

volatile and thermally stable derivatives. Derivatization is typically required for hasubanan

alkaloids to improve their volatility and chromatographic behavior.

1. Sample Preparation and Derivatization

Extract the sample as described in the LC-MS/MS protocol.

Evaporate the extract to dryness.

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane

(TMCS) and 50 µL of pyridine.

Heat the mixture at 70 °C for 30 minutes.

After cooling, the sample is ready for injection.
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2. Gas Chromatography Conditions

Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

Carrier Gas: Helium at a constant flow of 1.0 mL/min

Inlet Temperature: 280 °C

Injection Mode: Splitless

Temperature Program:

Initial temperature: 150 °C, hold for 1 min

Ramp: 10 °C/min to 300 °C

Hold: 5 min at 300 °C

3. Mass Spectrometry Conditions

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Scan Range:m/z 50-550

Visualizations
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Caption: General experimental workflow for the mass spectrometry analysis of 16-
Oxoprometaphanine.
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Caption: Proposed fragmentation pathway for 16-Oxoprometaphanine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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